molecular formula C11H14O3 B8744298 2,2-Dimethyl-1,3-benzodioxole-5-ethanol

2,2-Dimethyl-1,3-benzodioxole-5-ethanol

Cat. No. B8744298
M. Wt: 194.23 g/mol
InChI Key: GHTOSIDDOPIURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1,3-benzodioxole-5-ethanol is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-1,3-benzodioxole-5-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-1,3-benzodioxole-5-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2-Dimethyl-1,3-benzodioxole-5-ethanol

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2,2-dimethyl-1,3-benzodioxol-5-yl)ethanol

InChI

InChI=1S/C11H14O3/c1-11(2)13-9-4-3-8(5-6-12)7-10(9)14-11/h3-4,7,12H,5-6H2,1-2H3

InChI Key

GHTOSIDDOPIURF-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)CCO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.7 g of 3,4-dihydroxyphenylacetic acid, a catalytic amount of p-toluenesulfonic acid, 10 ml of acetone and 10 ml of benzene were heated under reflux for 18 h. The reflux solution was dehydrated with Molecular Sieve 4A. The reaction mixture was concentrated and the obtained dark brown oil was dissolved in 20 ml of tetrahydrofuran. The solution was added to a suspension of 0.8 g of lithium aluminum hydride in 30 ml of tetrahydrofuran under cooling with ice. The mixture was stirred at room temperature for 1 h and then cooled with ice/water. 0.8 ml of water, then 0.8 ml of a 15% aqueous sodium hydroxide solution and finally 2.4 ml of water were added thereto and an insoluble substance was filtered off. The filtrate was concentrated and treated according to silica gel column chromatography (ethyl acetate/n-hexane=1:1) to obtain 1.1 g of the intended compound in the form of a colorless oil.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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